molecular formula C10H16O3 B021783 Foliamenthoic acid CAS No. 26187-80-4

Foliamenthoic acid

Cat. No. B021783
CAS RN: 26187-80-4
M. Wt: 184.23 g/mol
InChI Key: SMFMBDDFGPDMMD-RFSWUZDDSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules like foliamenthoic acid often involves multi-step chemical processes. One study by Brändle and Sauer (1998) discusses the acidity differences between inorganic solids, which can be a crucial factor in the synthesis of organic acids.

Molecular Structure Analysis

The molecular structure of organic acids is critical in determining their reactivity and properties. Barili et al. (2001) provide insights into the synthesis and properties of chromene carboxylic acids, which might offer parallels to foliamenthoic acid's structure.

Chemical Reactions and Properties

Understanding the chemical reactions and properties of a molecule like foliamenthoic acid is vital for its practical application. Mellmann et al. (2016) discuss formic acid as a hydrogen storage material, shedding light on the potential chemical reactions of carboxylic acids.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, are essential for handling and applying foliamenthoic acid. Gurira et al. (1992) provide an electrochemical perspective on folic acid, which could offer comparative insights for foliamenthoic acid.

Chemical Properties Analysis

Chemical properties like acidity, basicity, and reactivity under different conditions define the applications of foliamenthoic acid. The study by Kerstens et al. (2020) on the synthesis and application of zeolites, which are known for their acid sites, could be relevant for understanding similar properties in foliamenthoic acid.

Scientific Research Applications

Effect of Foliar Application of Acids on Plant Growth and Yield

  • Humic Acids on Wheat Growth : Research indicates that foliar application of humic acid can influence plant growth, photosynthetic metabolism, and grain quality in durum wheat. The study found limited promoting effects on plant growth, grain yield, quality, and photosynthetic metabolism under Mediterranean-type agro-ecosystem conditions (Delfine et al., 2005).

  • Silicon and Salicylic Acid on Cotton Physiology : Foliar application of silicon (Si) and salicylic acid (SA) can benefit cotton yield, especially under stress conditions, by enhancing physiological variables like photosynthesis and stomatal conductance, thus reflecting on the increase of cotton yield (Barros et al., 2019).

  • Humic Acid on Maize Nutrient Uptake : Foliar application of humic acid significantly affects the dry weight and nutrient uptake (copper, zinc, manganese) in maize grown under calcareous soil conditions, showcasing the positive effects on plant nutrition (Çelik et al., 2010).

  • Salicylic Acid on Cucumber Growth under Salt Stress : Foliar applications of salicylic acid have shown to alleviate the negative effects of salinity on cucumber growth, indicating its potential as a stress mitigator in saline conditions (Yıldırım, Turan, & Guvenc, 2008).

properties

IUPAC Name

(2E,6E)-8-hydroxy-2,6-dimethylocta-2,6-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-8(6-7-11)4-3-5-9(2)10(12)13/h5-6,11H,3-4,7H2,1-2H3,(H,12,13)/b8-6+,9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFMBDDFGPDMMD-RFSWUZDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)CCC=C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CO)/CC/C=C(\C)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Foliamenthoic acid

Synthesis routes and methods

Procedure details

To a solution of acid 232a (20.0 g, 88.4 mmol) in 400 mL of methanol was added a solution of potassium carbonate (24.4 g, 177 mmol) in 100 mL of water. The resulting mixture was vigorously stirred overnight at room temperature. The reaction was cooled to 0° C., methylene chloride (200 mL) was added, and the aqueous layer was acidified to pH 3 with 1 M HCl. The organic layer was separated, and the aqueous layer was extracted with methylene chloride (2×200 mL). The combined organic extracts were washed with brine, dried over MgSO4, and reduced to dryness in vacuo. The crude product (9.65 g, 52.4 mmol, 59% yield) was used in the next step without further purification: 1H NMR (500 MHz, CDCl3) δ: 6.86 (t of q, J=7.25 Hz, J=1.50 Hz, 1H, ═CH), 5.43 (t of q, J=7.00 Hz, J=1.50 Hz, 1H, ═CH), 4.16 (d, J=7.00 Hz, 2H, —CH2O—), 2.33 (q, J=7.50 Hz, 2H, —CH2—), 2.16 (t, J=7.50 Hz, 2H, —CH2—), 1.83 (s, 3H, —CH3), 1.68 (s, 3H, —CH3). LC/MS (ESI): m/z 207 [M+Na]+.
Name
acid 232a
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential antidiabetic properties of foliamenthoic acid derivatives as identified in the research?

A1: While foliamenthoic acid itself wasn't tested for antidiabetic activity, its derivative, 6,7-dihydrofoliamenthoic acid methyl ester, isolated from Nymphoides indica leaf extracts, showed α-glucosidase inhibitory activity []. α-Glucosidase inhibitors are a class of antidiabetic drugs that work by slowing down the digestion of carbohydrates, thereby controlling blood sugar levels. This suggests that further investigation into the antidiabetic potential of foliamenthoic acid derivatives, particularly 6,7-dihydrofoliamenthoic acid methyl ester, could be warranted.

Q2: Which Nymphoides species are known to contain foliamenthoic acid and what traditional medicinal uses are associated with these plants?

A2: Foliamenthoic acid has been identified in Nymphoides indica []. This plant, traditionally used in the Indian subcontinent, is part of the Nymphoides genus, known for its use in Ayurvedic medicine under the name "Tagara" []. Traditionally, various Nymphoides species are utilized by local healers in Asia to address ailments like convulsions, jaundice, fever, and headaches []. This traditional knowledge, combined with the identified bioactivities of compounds like foliamenthoic acid and its derivatives, highlights the need for further research into this plant genus for potential therapeutic applications.

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